1-Dipropylamino-4-propylaminobutane
Description
1-Dipropylamino-4-propylaminobutane (CAS: Not listed in public databases) is a tertiary amine derivative with a butane backbone substituted at positions 1 and 4 with dipropylamino and propylamino groups, respectively. Its structure (C₁₃H₂₉N₂) confers unique physicochemical properties, including moderate lipophilicity (predicted logP ≈ 2.8) and a molecular weight of 213.4 g/mol.
Properties
Molecular Formula |
C13H30N2 |
|---|---|
Molecular Weight |
214.39 g/mol |
IUPAC Name |
N,N',N'-tripropylbutane-1,4-diamine |
InChI |
InChI=1S/C13H30N2/c1-4-9-14-10-7-8-13-15(11-5-2)12-6-3/h14H,4-13H2,1-3H3 |
InChI Key |
WJELZMCJZYIMAE-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCCCCN(CCC)CCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The compound belongs to a broader class of 1,4-diaminobutane derivatives. Comparisons with selected analogues are summarized below:
| Compound Name | Substituents (Position 1 / 4) | Molecular Formula | Predicted logP | Boiling Point (°C) | Key Applications |
|---|---|---|---|---|---|
| 1-Dipropylamino-4-propylaminobutane | Dipropylamino / Propylamino | C₁₃H₂₉N₂ | 2.8 | ~275–300 (est.) | Surfactants, Catalytic ligands |
| 1-Dimethylamino-4-methylaminobutane | Dimethylamino / Methylamino | C₇H₁₇N₂ | 0.5 | 180–190 | Pharmaceutical intermediates |
| 1-Diethylamino-4-ethylaminobutane | Diethylamino / Ethylamino | C₁₀H₂₃N₂ | 1.9 | 220–235 | Ionic liquids, Corrosion inhibitors |
Key Observations :
- Lipophilicity : Increasing alkyl chain length (methyl → ethyl → propyl) correlates with higher logP values, enhancing membrane permeability but reducing aqueous solubility.
- Thermal Stability : Longer alkyl chains (propyl) elevate boiling points compared to methyl/ethyl analogues, aligning with trends in van der Waals interactions .
Reactivity and Functional Differences
- Basicity: 1-Dipropylamino-4-propylaminobutane’s pKa (predicted ~9.5–10.2) is lower than dimethylamino analogues (pKa ~10.5–11.0) due to steric hindrance from bulkier propyl groups, which reduce nitrogen’s lone pair availability .
- Catalytic Activity: In Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), propylamino derivatives show slower reaction kinetics compared to dimethylamino counterparts but improved selectivity in sterically demanding substrates .
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